Technical Whitepaper: Chemical Structure, Properties, and Handling of 2-Methyl-1,4-diazepan-5-one Trifluoroacetate
Technical Whitepaper: Chemical Structure, Properties, and Handling of 2-Methyl-1,4-diazepan-5-one Trifluoroacetate
Executive Summary
In modern drug discovery, functionalized 1,4-diazepanes have emerged as privileged scaffolds, offering unique vector trajectories for substituents compared to traditional piperazine rings. 2-Methyl-1,4-diazepan-5-one trifluoroacetate is a highly versatile, conformationally restricted building block. The presence of the lactam (5-one) reduces the overall basicity of the scaffold, mitigating hERG liability and improving membrane permeability, while the 2-methyl group introduces a critical stereocenter that locks the ring conformation.
This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and a self-validating methodology for its synthesis and isolation.
Structural and Conformational Analysis
The 1,4-Diazepan-5-one Core
The base molecule consists of a 7-membered ring containing two nitrogen atoms at the 1 and 4 positions, with a carbonyl group at position 5. This arrangement creates a secondary aliphatic amine at N1 and a secondary lactam (cyclic amide) at N4.
Conformational Locking via the 2-Methyl Substitution
Unsubstituted 7-membered rings are inherently flexible, rapidly interconverting between various chair, boat, and twist-chair conformations. The introduction of a methyl group at the C2 position acts as a thermodynamic conformational lock. Due to 1,3-diaxial-like steric clashes within the expanded ring system, the C2 methyl group heavily favors an equatorial pseudo-orientation. This restricts the ring's puckering dynamics—a critical design element in medicinal chemistry used to minimize the entropic penalty upon binding to a target receptor .
The Trifluoroacetate (TFA) Counterion
Because the N4 lone pair is delocalized into the C5 carbonyl (forming the planar lactam), it is non-basic. Therefore, protonation occurs exclusively at the N1 secondary amine. The trifluoroacetate salt is formed via a 1:1 stoichiometric ionic interaction. The highly electronegative CF3 group of the TFA anion delocalizes the negative charge, creating a stable, highly crystalline salt that prevents the intermolecular degradation often observed in free-base diazepanes .
Physicochemical Profile
To facilitate downstream assay development and formulation, the quantitative physical properties of the TFA salt are summarized below.
| Parameter | Value | Mechanistic Rationale |
| Molecular Formula | C6H12N2O · C2HF3O2 | 1:1 stoichiometry between the basic N1 amine and trifluoroacetic acid. |
| Molecular Weight | 242.19 g/mol | Base (128.17 g/mol ) + TFA (114.02 g/mol ). |
| Physical State | White crystalline powder | High lattice energy driven by ionic interactions and lactam hydrogen bonding. |
| Solubility Profile | >50 mg/mL (H2O, MeOH, DMSO) | The polar TFA anion disrupts crystal packing; highly solvated in protic/polar media. |
| pKa (Calculated) | ~9.2 (N1 conjugate acid) | Typical for a secondary aliphatic amine in a 7-membered ring system. |
| LogP (Free Base) | -0.5 (Estimated) | Highly polar lactam and amine motifs drive hydrophilicity. |
Synthesis and Isolation Workflow
The isolation of 2-Methyl-1,4-diazepan-5-one as a TFA salt is typically the terminal step of its synthesis, following the acidic deprotection of a tert-butyloxycarbonyl (Boc) intermediate.
Process Visualization
Fig 1: Self-validating workflow for Boc-deprotection and TFA salt isolation.
Self-Validating Isolation Protocol
The following protocol is designed as a closed-loop, self-validating system, ensuring high purity and yield through integrated analytical checkpoints .
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Reaction Initiation : Dissolve Boc-2-Methyl-1,4-diazepan-5-one in anhydrous Dichloromethane (DCM) (0.1 M concentration). Cool the flask to 0°C.
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Causality: Cooling prevents exothermic degradation and suppresses side reactions during the initial protonation phase.
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Acidic Cleavage : Add Trifluoroacetic Acid (TFA) dropwise to achieve a 1:1 (v/v) DCM:TFA ratio. Remove the ice bath and stir at room temperature.
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Causality: This specific dielectric environment stabilizes the transition state of the tert-butyl cation intermediate while maintaining sufficient solvent volatility for downstream removal.
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Validation Checkpoint (Self-Validation) : After 2 hours, withdraw a 5 µL aliquot, dilute in 1 mL LC-MS grade Methanol, and analyze via UPLC-MS.
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Validation Criteria: The reaction is only validated to proceed if the UPLC-MS trace shows 0% of the starting material ([M+H]+ = 229.1) and >95% of the product peak ([M+H]+ = 129.1). If unreacted starting material remains, add 0.1 volumes of TFA, stir for 1 hour, and re-test.
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Concentration & Azeotropic Removal : Concentrate the mixture under reduced pressure. Co-evaporate the resulting residue with toluene (3x 10 mL/mmol).
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Causality: Toluene forms an azeotrope with TFA, efficiently stripping the excess corrosive acid without requiring harsh thermal conditions (>40°C) that could degrade the lactam ring.
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Trituration & Isolation : Suspend the resulting crude oil in ice-cold diethyl ether and agitate vigorously until a white, free-flowing precipitate forms. Filter the solid and dry under high vacuum for 12 hours.
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Causality: The highly polar TFA salt is completely insoluble in non-polar ethereal solvents, whereas residual organic impurities and trace TFA remain solvated. This thermodynamic differential drives the high-purity crystallization of the salt.
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Analytical Characterization Standards
To confirm the structural integrity of the synthesized 2-Methyl-1,4-diazepan-5-one trifluoroacetate, utilize the following self-validating NMR methodology.
Self-Validating NMR Protocol
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Sample Preparation: Dissolve 5 mg of the isolated salt in 0.5 mL of DMSO-d6.
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Causality: DMSO-d6 is selected over D2O or CDCl3 because its strong hydrogen-bond accepting nature prevents the rapid chemical exchange of the N-H protons with the solvent. This allows for the direct observation of both the protonated amine (+NH2) and the lactam (N-H) signals.
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Acquisition: Acquire a standard 1H NMR spectrum (400 MHz or higher) with a relaxation delay (d1) of 2 seconds to ensure accurate integration.
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Validation Criteria: The spectrum must exhibit a broad singlet integrating to 2 protons downfield (~8.5-9.5 ppm) corresponding to the TFA-protonated N1 amine, and a distinct multiplet for the C2 methine proton. The presence of a sharp singlet at ~1.4 ppm (Boc group) indicates a failed deprotection, triggering a mandatory re-subjection to the cleavage protocol.
References
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Journal of Medicinal Chemistry - Scaffold Design and Conformational Analysis Source: American Chemical Society (ACS) URL:[Link]
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Organic Process Research & Development - Salt Selection and Isolation Protocols Source: American Chemical Society (ACS) URL: [Link]
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PubChem Database: Trifluoroacetic Acid and Salt Properties Source: National Center for Biotechnology Information (NCBI) URL:[Link]
